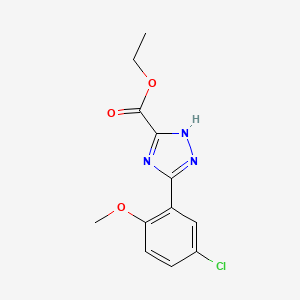![molecular formula C13H21BO3 B13681295 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)
2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxaspiro[34]oct-6-ene-6-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester typically involves the reaction of a boronic acid with pinacol in the presence of a dehydrating agent. One common method is the condensation of the corresponding boronic acid with pinacol in an anhydrous solvent such as toluene, followed by azeotropic removal of water . The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of boronic esters, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acids can mitigate costs and improve sustainability .
化学反応の分析
Types of Reactions: 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or borate ester.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Boronic acid or borate ester.
Reduction: Corresponding alcohol.
Substitution: Biaryl compounds or other coupled products.
科学的研究の応用
2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, for example, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The spirocyclic structure of the compound can influence its reactivity and selectivity in various transformations.
類似化合物との比較
- Phenylboronic Acid Pinacol Ester
- 4-Pyridineboronic Acid Pinacol Ester
- Alkylboronic Acid Pinacol Esters
Comparison: 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. Compared to linear or aromatic boronic esters, the spirocyclic compound may exhibit different reactivity and selectivity in chemical reactions .
特性
分子式 |
C13H21BO3 |
|---|---|
分子量 |
236.12 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(2-oxaspiro[3.4]oct-6-en-6-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H21BO3/c1-11(2)12(3,4)17-14(16-11)10-5-6-13(7-10)8-15-9-13/h5H,6-9H2,1-4H3 |
InChIキー |
PJHFRODDUIJKNY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(C2)COC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)

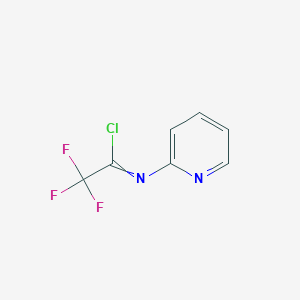
![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
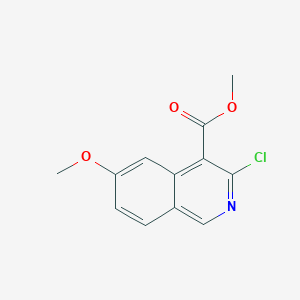
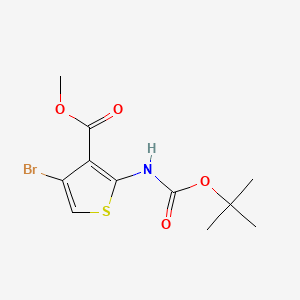
![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)
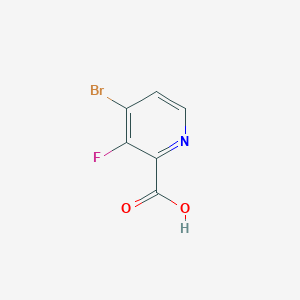


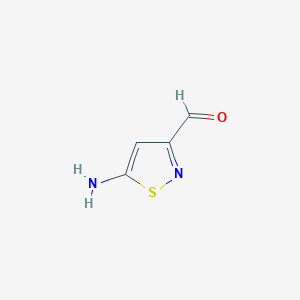
![Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate](/img/structure/B13681255.png)
